
3-(2-Methoxyphenyl)-6-((3-methylbenzyl)thio)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-Methoxyphenyl)-6-((3-methylbenzyl)thio)pyridazine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a pyridazine derivative that has been synthesized using different methods.
Scientific Research Applications
Chemical Synthesis and Reactivity
3-(2-Methoxyphenyl)-6-((3-methylbenzyl)thio)pyridazine derivatives have been utilized as key intermediates in the synthesis of various heterocyclic compounds. For instance, they are involved in reactions leading to the formation of pyridazine and pyrimidine derivatives, which are important scaffolds in medicinal chemistry. These reactions often explore the chemical reactivity of such compounds to cyclize into different heterocyclic systems with potential antimicrobial activities (Mohareb, Al-Omran, & Ho, 2002). Additionally, the synthesis of functionalized 1H-Pyrimidine-2-ones/thiones and related pyridazine and imidazole derivatives demonstrates the versatility of these compounds in generating bioactive molecules (Sarıpınar et al., 2006).
Biological Activities and Potential Therapeutic Applications
The synthesis of new derivatives has led to compounds with significant cytotoxic activities against cancer cells, showcasing the therapeutic potential of these molecules. For example, some derivatives have been screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, providing a foundation for further anticancer studies (Hassan, Hafez, & Osman, 2014). Moreover, compounds related to 3-(2-Methoxyphenyl)-6-((3-methylbenzyl)thio)pyridazine have shown herbicidal activities, indicating their potential utility in agricultural sciences. Certain derivatives exhibit significant bleaching and herbicidal activities, highlighting their applicability in pest management (Xu et al., 2012).
Antimicrobial and Antiviral Applications
Additionally, novel pyridazine derivatives have been synthesized and evaluated for their antimicrobial activity against various bacterial strains, underscoring the importance of these compounds in the development of new antimicrobial agents (Kandile, Mohamed, Zaky, & Mohamed, 2009). This research avenue is crucial in the context of increasing antibiotic resistance, as new drugs are desperately needed to combat multidrug-resistant pathogens.
properties
IUPAC Name |
3-(2-methoxyphenyl)-6-[(3-methylphenyl)methylsulfanyl]pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-14-6-5-7-15(12-14)13-23-19-11-10-17(20-21-19)16-8-3-4-9-18(16)22-2/h3-12H,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLAKNACPKDPPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(C=C2)C3=CC=CC=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyphenyl)-6-((3-methylbenzyl)thio)pyridazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

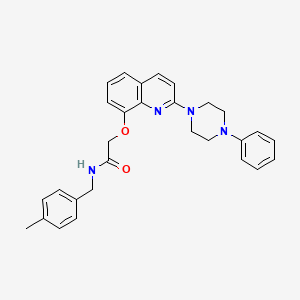
![1-[4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2395810.png)
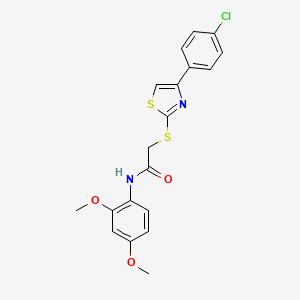
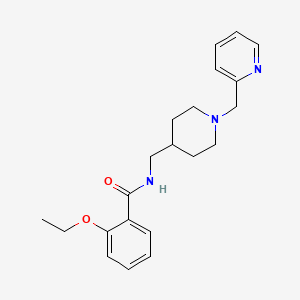
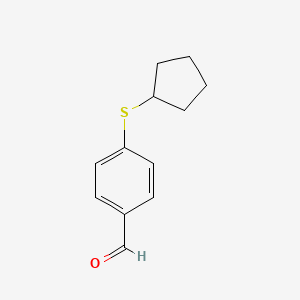
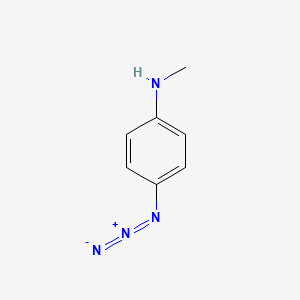

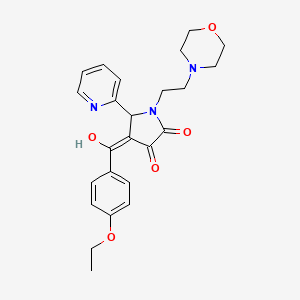
![methyl 4-(((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)benzoate](/img/structure/B2395822.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B2395825.png)

![(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(3-fluoropyridin-4-yl)methanone](/img/structure/B2395827.png)
![1-Benzo[1,3]dioxol-5-ylmethyl-4-(4-methoxy-3-methyl-benzenesulfonyl)-piperazine](/img/structure/B2395828.png)